molecular formula C15H25N3O B1212388 Recainam CAS No. 74738-24-2

Recainam

Katalognummer B1212388
CAS-Nummer: 74738-24-2
Molekulargewicht: 263.38 g/mol
InChI-Schlüssel: WHJSFPCTWYLZRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Recainam is an investigational Class I anti-arrhythmic agent that has been studied for its potential in the treatment of heart rhythm disorders . It’s a new anti-arrhythmic drug that has been studied in laboratory animals and humans .


Molecular Structure Analysis

Recainam has a chemical formula of C22H33N3O4S, an exact mass of 435.22, and a molecular weight of 435.583 . It’s also known as a phenylalkyl urea derivative .


Chemical Reactions Analysis

Recainam undergoes metabolism in various species, with metabolite profiles determined in excreta by HPLC comparisons with synthetic standards . The major metabolites in mouse and rat urine and rat feces were m- and p-hydroxyrecainam .


Physical And Chemical Properties Analysis

Recainam has a chemical formula of C22H33N3O4S, an exact mass of 435.22, and a molecular weight of 435.583 . More detailed physical and chemical properties were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Electrophysiological Effects

  • Electrophysiological Profile : Recainam exhibits a unique electrophysiological profile, sharing characteristics with all three classes of antiarrhythmic drugs. It demonstrates concentration-dependent decreases in membrane responsiveness and maximal upstroke velocity, displaying use-dependence similar to Class 1A drugs, without prolonging action potential duration, akin to Class 1B agents. This profile suggests its potential in treating arrhythmias ((Colatsky et al., 1987), (de Buitléir et al., 1989)).

  • Effects on Ventricular Tachycardia : Recainam has been studied for its efficacy in treating sustained ventricular tachycardia. Initial clinical studies demonstrate its effectiveness in suppressing ventricular arrhythmias, with minimal effect on ventricular refractoriness, consistent with Class 1C antiarrhythmic action ((de Buitléir et al., 1989)).

Cardiac Electrophysiology

  • Effects on Cardiac Conduction : Recainam influences cardiac conduction times and refractory periods, as observed in canine hearts. It suggests that plasma levels of recainam might be a useful indicator for monitoring electrophysiologic responses ((Colatsky et al., 1988)).

  • Impact on Myocardial Fibers : Studies indicate that recainam induces a concentration- and frequency-dependent decrease in the maximal rate of action potential rise in canine and rabbit myocardial fibers. It does not significantly affect the slow calcium channel, aligning with the effects of class IC agents ((Takikawa et al., 1988)).

Antiarrhythmic Efficacy

  • Suppression of Ventricular Arrhythmias : Recainam has been effective in suppressing complex ventricular arrhythmias in clinical studies. It demonstrates a potent class I antiarrhythmic activity, significantly reducing the frequency of premature ventricular complexes ((Anastasiou-Nana et al., 1986)).

  • Application in Supraventricular Tachycardia : Its efficacy in patients with recurrent supraventricular tachycardia (SVT) has been studied, showing modest antiarrhythmic efficacy and potential arrhythmogenic properties at given doses ((Tai et al., 1991)).

Pharmacokinetics and Dosage

  • Bioavailability and Dose Proportionality : The absolute bioavailability and dose proportionality of oral and intravenous recainam have been investigated, showing an increase in bioavailability from 73% to 84% for varying oral doses ((Troy et al., 1991)).

  • Titration in Arrhythmia Patients : In patients with resistant arrhythmias, recainam's effectiveness was observed at dosages of 300 to 600 mg every 8 hours, indicating its potential for treating drug-resistant ventricular arrhythmias ((Davies et al., 1989)).

Eigenschaften

IUPAC Name

1-(2,6-dimethylphenyl)-3-[3-(propan-2-ylamino)propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJSFPCTWYLZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74752-07-1 (hydrochloride)
Record name Recainam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50868319
Record name Recainam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Recainam

CAS RN

74738-24-2
Record name Recainam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Recainam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RECAINAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646KRE84ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Recainam
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Recainam
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Recainam
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Recainam
Reactant of Route 5
Reactant of Route 5
Recainam
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Recainam

Citations

For This Compound
195
Citations
LH Frame, JH Sheldon - Journal of the American College of Cardiology, 1988 - Elsevier
… The low dose recainam infusion produced a plasma recainam … The high dose recainam infusion produced a plasma … Recainam did not change ventricular effective refractory period …
Number of citations: 21 www.sciencedirect.com
GK Feld, N Venkatesh, BN Singh - Journal of cardiovascular …, 1988 - europepmc.org
The electrophysiologic determinants of the pharmacologic conversion and the prevention of atrial flutter are poorly defined. This study investigated the effects of pharmacologically …
Number of citations: 20 europepmc.org
MI Anastasiou-Nana, JL Anderson, EM Hampton… - Journal of the American …, 1986 - Elsevier
… The results of the present study suggest that recainam is a highly effective new antiarrhythmic agent. Intravenous recainam rapidly attained and maintained control of complex …
Number of citations: 18 www.sciencedirect.com
JL Anderson, MI Anastasiou-Nana, BM Heath… - The American journal of …, 1987 - Elsevier
… ) intravenous therapy, we found recainam to be highly effective … Single doses of recainam have also been administered … maintenance study with oral recainam to determine its efficacy …
Number of citations: 15 www.sciencedirect.com
TJ Colatsky, LB Bird, NK Jurkiewicz… - Journal of …, 1987 - europepmc.org
… The rate of development of use-dependent block produced by recainam was much … , recainam did not prolong APD at any concentration or cycle length tested. In summary, recainam …
Number of citations: 15 europepmc.org
JA Scatina, HB Kimmel, V Weinstein… - … & drug disposition, 1990 - Wiley Online Library
… A greater than proportional increase in the plasma AUC of recainam occurred between … recainam ranged from 1-5 h in laboratory animals and man. The plasma C, and AUC of recainam …
Number of citations: 11 onlinelibrary.wiley.com
TJ Colatsky, LB Bird, JA Knowles - Journal of cardiovascular …, 1988 - journals.lww.com
The present study was undertaken to characterize the cardiac electrophysiologic effects of the investigational class. I antiarrhythmic agent recainam (Wy-42,362) on the canine heart in …
Number of citations: 10 journals.lww.com
R Takikawa, K Kamiya, R Kato, BN Singh - Journal of the American College …, 1988 - Elsevier
… Recainam had no significant effect on the sinoatrial node, … the electrophysiologic profile of recainam in isolated cardiac … , the differential effects of recainam on the action potential …
Number of citations: 7 www.sciencedirect.com
RF Davies, MD Lineberry… - Clinical …, 1989 - Wiley Online Library
Recainam, a new antiarrhythmic drug, was evaluated in 20 patients with drug‐resistant stable ventricular arrhythmias. Dosage was increased stepwise every 48 to 72 hours until …
Number of citations: 6 ascpt.onlinelibrary.wiley.com
JL Anderson, CP Reddy, RJ Myerburg… - The American journal of …, 1993 - Elsevier
… discontinuation of recainam. … recainam was observed. No clinically significant changes in vital signs or in laboratory test results occurred. This study suggests that intravenous recainam …
Number of citations: 3 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.